3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound with the molecular formula C12H16BClO3 and a molecular weight of 254.52 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-chlorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically employed along with bases like potassium carbonate in solvents like THF or toluene.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 3-methoxy-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules for drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling.
4,4,6-Trimethyl-1,3,2-dioxaborinane: A related boron compound with similar reactivity.
Uniqueness
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its chlorine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-5-4-9(15)6-11(10)14/h4-6,8,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGDRPPJEXKUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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